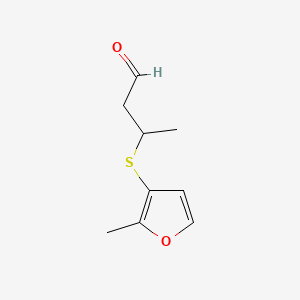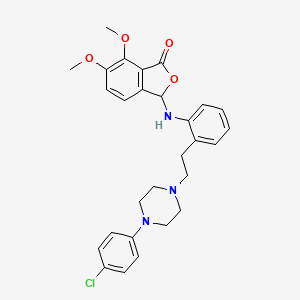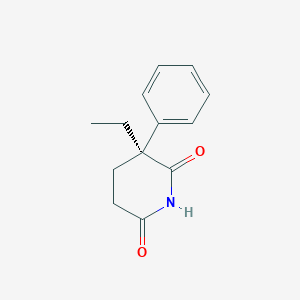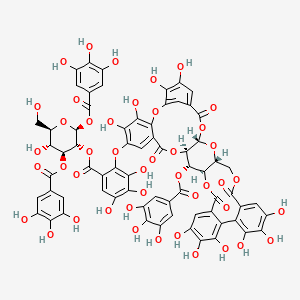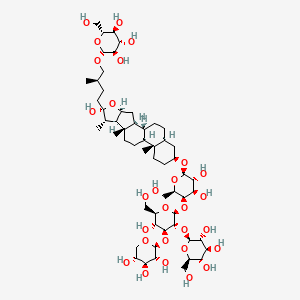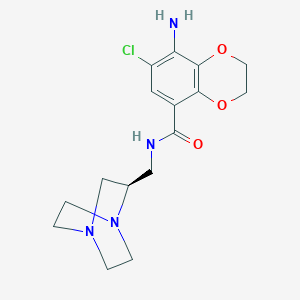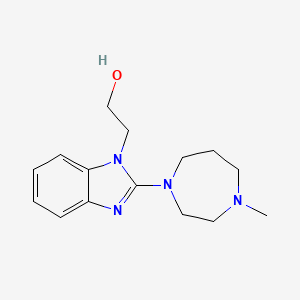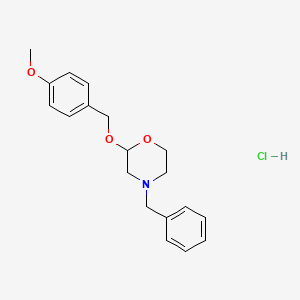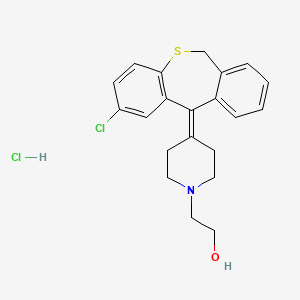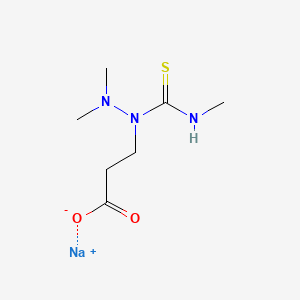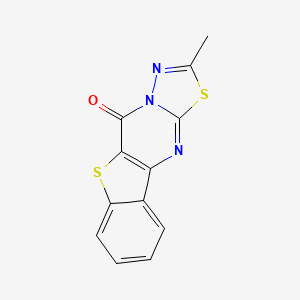
5H-Benzothieno(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-one, 2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5H-Benzothieno(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-one, 2-methyl- is a complex heterocyclic compound that belongs to the class of fused thiadiazolo-pyrimidines. This compound is characterized by its unique structure, which includes a benzothieno ring fused with a thiadiazolo-pyrimidine moiety. The presence of sulfur and nitrogen atoms in the ring system imparts distinctive chemical properties to the compound, making it of significant interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzothieno(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-one, 2-methyl- can be achieved through a one-pot method involving multiple reaction steps. A novel and efficient one-pot method has been developed for the synthesis of 2-substituted-5H-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one derivatives by the combination of [3 + 3] cycloaddition, reduction, and deamination reactions . This method involves the use of various reagents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions, with optimizations to improve yield and reduce production costs. The use of green chemistry principles, such as employing sustainable catalysts and solvents, can enhance the efficiency and environmental friendliness of the production process .
化学反应分析
Types of Reactions
5H-Benzothieno(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-one, 2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce various reduced derivatives.
科学研究应用
5H-Benzothieno(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-one, 2-methyl- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the development of advanced materials, including polymers and electronic devices.
作用机制
The mechanism of action of 5H-Benzothieno(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-one, 2-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
5H-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one: A closely related compound with similar structural features.
Benzo[4,5]thiazolo(3,2-a)pyrimidines: Compounds with a similar fused ring system but different substituents.
Uniqueness
5H-Benzothieno(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-one, 2-methyl- is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the ring system. This unique structure imparts distinctive chemical and biological properties, making it a valuable compound for various research applications .
属性
CAS 编号 |
110543-81-2 |
|---|---|
分子式 |
C12H7N3OS2 |
分子量 |
273.3 g/mol |
IUPAC 名称 |
13-methyl-8,14-dithia-11,12,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one |
InChI |
InChI=1S/C12H7N3OS2/c1-6-14-15-11(16)10-9(13-12(15)17-6)7-4-2-3-5-8(7)18-10/h2-5H,1H3 |
InChI 键 |
OXUFCACUBJBFEZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN2C(=O)C3=C(C4=CC=CC=C4S3)N=C2S1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


